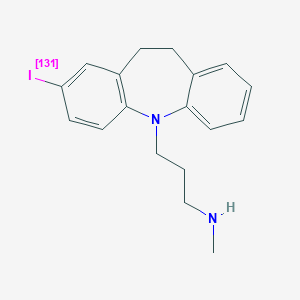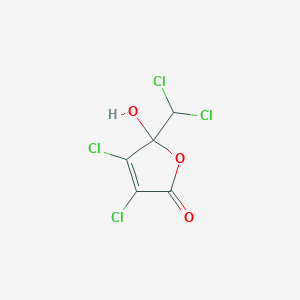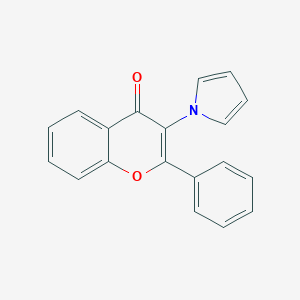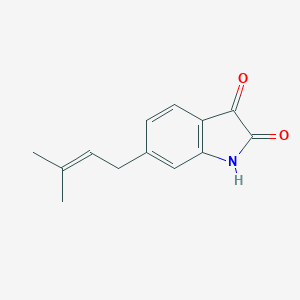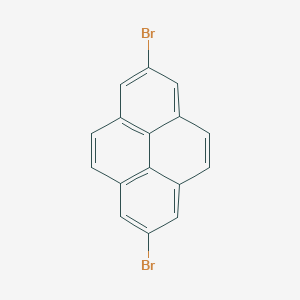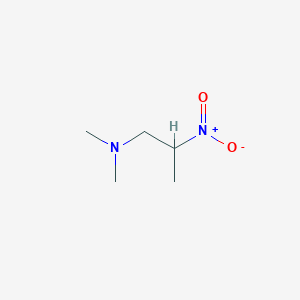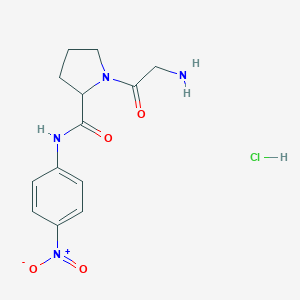
GP-pNA, Chromogenic Substrate
Overview
Description
GP-pNA, or Gly-Pro p-nitroanilide, is a chromogenic substrate used in various enzyme assays . It’s formed by a peptide linked to a chromophore, with the peptide consisting of 3-5 residues and the chromophore being p-nitroaniline (p-NA) . The sequence of the residues mimics the sequence of the natural substrate .
Synthesis Analysis
The synthesis of GP-pNA involves the formation of a peptide linked to a chromophore . The peptide is formed by 3-5 residues, which can be natural amino acids or chemically modified amino acids . The chromophore is p-nitroaniline (p-NA) .Molecular Structure Analysis
The molecular structure of GP-pNA consists of a peptide linked to a chromophore . The peptide is formed by 3-5 residues, which can be natural amino acids or chemically modified amino acids . The chromophore is p-nitroaniline (p-NA) .Chemical Reactions Analysis
The hydrolysis of GP-pNA causes the release of pNA, a yellow-colored compound . This reaction can be monitored at 405-410 nm .Scientific Research Applications
Enzyme Kinetics : The chromogenic substrate Bz-GPA-pNA is used for studying enzyme kinetics, specifically for trypsin, showing similar activation behavior but with smaller kcat/Km values compared to Bz-Arg-pNA (Tsunematsu, Imamura, & Makisumi, 1983).
Serine Protease Systems Monitoring : Chromogenic peptide substrate assays are effective for automated and rapid monitoring of serine protease systems. This is crucial for evaluating coagulation, fibrinolytic, and plasma kallikrein-kinin systems in various diseases (Aasen, Kierulf, & Strømme, 1982).
Gene Expression Regulation : GPNA, a peptide nucleic acid, can regulate gene expression in mammalian systems by binding to transcriptional start sites, thus blocking protein translation (Dragulescu-Andrasi et al., 2006).
Drug Discovery and ADMET Evaluation : GP-pNA is relevant in drug discovery, particularly in identifying potential P-glycoprotein substrates. This aids in evaluating absorption, distribution, metabolism, excretion, and toxicity (ADMET) and multidrug resistance (Li et al., 2014).
Cancer Treatment and Drug Discovery : The development of computational models helps predict P-glycoprotein substrates, which is important in improving cancer treatments and drug discovery processes (Huang et al., 2007).
Molecular Basis of Drug Binding : Understanding the structure of P-glycoprotein, which involves GP-pNA, reveals insights into poly-specific drug binding. This is crucial for designing anticancer drugs and multidrug resistance (MDR) inhibitors (Aller et al., 2009).
Bioavailability and Therapeutic Efficacy Enhancement : P-glycoprotein inhibitors and substrates, including GP-pNA, can enhance the bioavailability and therapeutic efficacy of anticancer drugs (Saneja et al., 2014).
Protease Activity Visualization : GP-pNA assists in amplifying chromogenic staining of proteases, increasing sensitivity for low levels of amidolytic activity and facilitating visualization for photography (Roth & Levin, 1989).
Screening of Large Virtual Libraries : Computational models use GP-pNA to distinguish between P-glycoprotein substrates and nonsubstrates, enabling efficient screening of large virtual libraries for compounds less likely to be transported by P-gp (Penzotti et al., 2002).
Cytotoxicity in Lung Cancer Cells : The cytotoxicity of GPNA in lung cancer cells is influenced by various factors like GGT and ASCT2 expression, indicating its specificity as an inhibitor of glutamine transport (Corti et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBFIBMVFSUUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585159 | |
| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103213-34-9 | |
| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GP-pNA help researchers study the activity of DPP-4?
A1: GP-pNA is a chromogenic substrate for DPP-4, meaning that its enzymatic cleavage results in a color change detectable by spectrophotometry. [, ] When DPP-4 cleaves the peptide bond between glycine and proline in GP-pNA, it releases p-nitroaniline. p-Nitroaniline absorbs light at 405 nm, allowing researchers to quantify DPP-4 activity by measuring the increase in absorbance at this wavelength.
Q2: What are the optimal conditions for using GP-pNA to assay DPP-4 activity?
A2: The research indicates that maximum DPP-4 activity was observed at a pH of 8, a temperature of 40°C, and using a 4 mM concentration of GP-pNA in a 0.1 M Tris-HCl buffer system. [] These conditions provide valuable insight for researchers aiming to optimize their DPP-4 activity assays using this chromogenic substrate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




